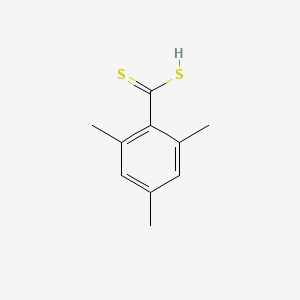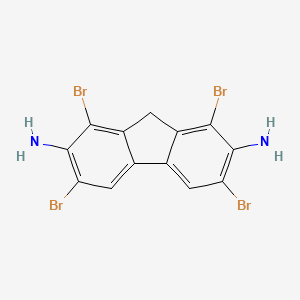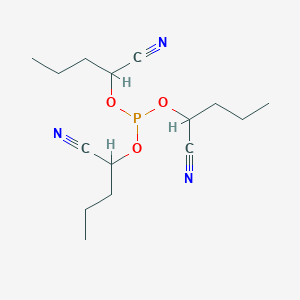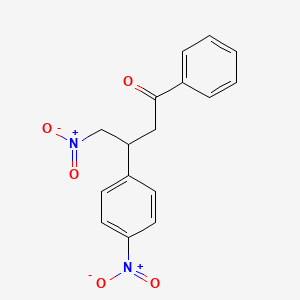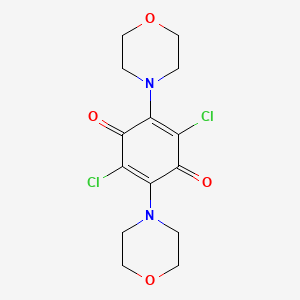
p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino-: is a derivative of benzoquinone, characterized by the presence of two chlorine atoms and two morpholino groups attached to the benzoquinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the subsequent morpholino substitution is achieved using morpholine under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino- can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: This compound can be reduced to its corresponding hydroquinone form using reducing agents like sodium borohydride.
Substitution: The chlorine atoms and morpholino groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted benzoquinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Biology:
Biochemical Studies: Utilized in studies involving electron transfer processes and redox reactions.
Medicine:
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino- involves its ability to undergo redox reactions, acting as an electron acceptor or donor. This property is crucial in its role as a catalyst and in biochemical studies. The molecular targets and pathways involved include interactions with various enzymes and proteins that participate in redox processes .
Comparación Con Compuestos Similares
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use in dehydrogenation reactions.
p-Benzoquinone, 2,3,5,6-tetrachloro-: Another chlorinated benzoquinone with applications in organic synthesis.
Uniqueness: p-Benzoquinone, 2,5-dichloro-3,6-dimorpholino- is unique due to the presence of morpholino groups, which impart distinct chemical properties and potential applications not observed in other similar compounds. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
73713-78-7 |
|---|---|
Fórmula molecular |
C14H16Cl2N2O4 |
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
2,5-dichloro-3,6-dimorpholin-4-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H16Cl2N2O4/c15-9-11(17-1-5-21-6-2-17)13(19)10(16)12(14(9)20)18-3-7-22-8-4-18/h1-8H2 |
Clave InChI |
BEUXSCOHTNUOOS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C(=O)C(=C(C2=O)Cl)N3CCOCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)

methanone](/img/structure/B14436616.png)
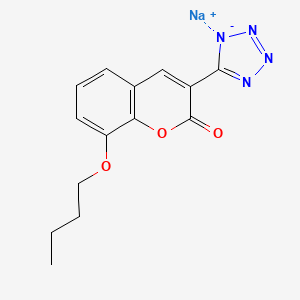


![4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14436639.png)
